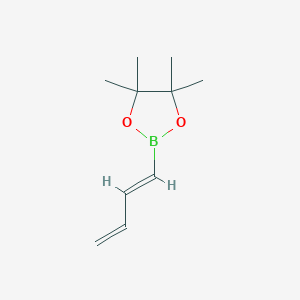

(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (referred to as 1b in literature) is a boronate ester featuring a conjugated diene substituent. Its synthesis involves radical-polar crossover reactions, as demonstrated in studies on dienylboronate complexes . Key characterization data includes:

- 1H NMR (300 MHz, CDCl3): Signals consistent with the dienyl protons and tetramethyl dioxaborolane backbone .

- 13C NMR (75 MHz, CDCl3): Assignments for sp² carbons of the diene and sp³ carbons of the pinacolato group .

- 11B NMR (96 MHz, CDCl3): A singlet at δ = 30.1 ppm, indicative of the tetracoordinated boron environment .

- HRMS (ESI): m/z = 301.0526 (calculated for C₂₀H₃₀O₃Ag⁺), confirming molecular integrity .

This compound is notable for its application in synthesizing functionalized allylboronates, particularly in radical-mediated transformations .

Properties

CAS No. |

143825-96-1 |

|---|---|

Molecular Formula |

C10H17BO2 |

Molecular Weight |

180.05 g/mol |

IUPAC Name |

2-[(1E)-buta-1,3-dienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-8H,1H2,2-5H3/b8-7+ |

InChI Key |

HUUYPRUYJXORBI-BQYQJAHWSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C=C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Preparation of the Butadiene Precursor: The butadiene moiety can be synthesized through the dehydrohalogenation of 1,4-dihalobutanes or via the Wittig reaction of aldehydes with phosphonium ylides.

Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a suitable boronic acid or ester with a diol, such as pinacol, under dehydrating conditions. This step often requires a catalyst like an acid or base to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous Flow Synthesis: Reactants are continuously fed into a reactor where the butadiene precursor and boronic acid/ester react in the presence of a catalyst.

Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The compound can be oxidized to form boronic acids or esters.

Substitution: It can participate in nucleophilic substitution reactions where the butadiene moiety is replaced by other functional groups.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).

Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.

Major Products

Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.

Oxidation Products: Boronic acids or esters.

Substitution Products: Various substituted butadiene derivatives.

Scientific Research Applications

Organic Synthesis

Reactivity and Derivatization:

The unique structure of (E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it a valuable intermediate in organic synthesis. Its boron-containing moiety can undergo various reactions such as:

- Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The dioxaborolane group acts as a boron source that can be transformed into aryl or vinyl boronates, facilitating the synthesis of complex organic molecules .

- Alkene Functionalization: The presence of the butadiene moiety allows for selective functionalization through electrophilic additions. This property is exploited in the synthesis of various derivatives that can be further modified for specific applications .

Catalysis

Catalytic Applications:

The compound has been studied for its catalytic properties in various chemical transformations:

- Catalysts for Polymerization: this compound has shown potential as a catalyst in polymerization reactions. Its ability to stabilize reactive intermediates makes it suitable for the production of high-performance polymers .

- Asymmetric Synthesis: Research indicates that this compound can be utilized in asymmetric synthesis processes where chirality is essential. The dioxaborolane group can influence the stereochemistry of the resulting products through chiral induction .

Medicinal Chemistry

Pharmaceutical Applications:

The structural features of this compound suggest potential applications in medicinal chemistry:

- Drug Development: Its derivatives have been investigated for their biological activities. Compounds derived from this dioxaborolane have shown promise as anti-cancer agents and in other therapeutic areas due to their ability to modulate biological pathways .

Case Studies

Case Study 1: Synthesis of Aryl Boronates

In a study published by the Royal Society of Chemistry, this compound was successfully utilized to synthesize aryl boronates via Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity .

Case Study 2: Polymerization Catalysis

A recent investigation demonstrated that this compound could serve as an effective catalyst in the polymerization of styrene derivatives. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized using traditional catalysts .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as an intermediate for carbon-carbon bond formation | Effective in Suzuki-Miyaura reactions |

| Catalysis | Acts as a catalyst in polymerization and asymmetric synthesis | Enhances yield and selectivity |

| Medicinal Chemistry | Potential derivatives exhibit biological activity | Promising anti-cancer agents |

Biological Activity

(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C10H17BO2

- CAS Number : 143825-96-1

- Molecular Weight : 182.070 g/mol

Its structure includes a dioxaborolane ring and a butadiene substituent, which may contribute to its reactivity and interactions with biological systems.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For instance:

- Case Study 1 : In vitro studies demonstrated that related dioxaborolanes could inhibit the growth of various cancer cell lines including breast and prostate cancer cells. The presence of the dioxaborolane moiety is thought to enhance the compound's ability to interact with cellular targets involved in cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains:

- Case Study 2 : A study reported that derivatives of dioxaborolanes showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Another area of interest is the potential for enzyme inhibition. Dioxaborolanes have been studied for their ability to act as inhibitors for various enzymes:

- Research Finding : The compound's structure allows it to act as a boron-based inhibitor for serine proteases. This inhibition can affect numerous biological pathways and is being explored for therapeutic applications in diseases where protease activity is dysregulated.

Mechanistic Insights

The biological activity of this compound can be attributed to its interactions at the molecular level:

- Reactivity with Nucleophiles : The boron atom in the dioxaborolane can form stable complexes with nucleophiles such as amino acids in proteins.

- Stability in Biological Systems : The stability of the dioxaborolane ring under physiological conditions allows for prolonged interaction with biological targets.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Reactivity and Electronic Effects

- Diene vs. Alkyne Substituents: The conjugated diene in 1b enables unique radical-polar crossover reactivity, unlike the alkyne in , which is more suited for Sonogashira couplings. The diene’s π-system facilitates cycloadditions and conjugated additions absent in alkyne analogs .

- Electron-Withdrawing Groups : Fluorinated styryl derivatives (e.g., ) exhibit higher electrophilicity at the boron center compared to 1b , accelerating Suzuki-Miyaura couplings but reducing stability under basic conditions .

- Steric Effects : Methyl-substituted styryl analogs (e.g., ) show slower reaction kinetics in cross-couplings due to steric bulk, whereas 1b ’s linear diene minimizes steric hindrance .

Stability and Characterization

- 11B NMR Shifts : 1b ’s 11B shift (δ = 30.1 ppm) aligns with tetracoordinated boron, similar to styryl derivatives (δ = 28–32 ppm) . Alkyne-substituted boronates (e.g., ) show slight upfield shifts due to reduced electron density .

- Thermal Stability : 1b ’s diene moiety may confer lower thermal stability compared to aryl-substituted analogs, which are often stable to 150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.